2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole
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Overview
Description
2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclohexyl Substitution:
Piperazine Substitution: The final step involves the substitution of the benzimidazole core with 4-methylpiperazine. This can be done through a nucleophilic substitution reaction using 4-methylpiperazine and a suitable leaving group on the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline: Another compound with a similar piperazine substitution.
Cyclohexylbenzimidazole Derivatives: Compounds with similar cyclohexyl and benzimidazole structures.
Uniqueness
2-cyclohexyl-6-(4-methylpiperazino)-1H-1,3-benzimidazole is unique due to its specific combination of cyclohexyl and 4-methylpiperazino substitutions on the benzimidazole core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-cyclohexyl-6-(4-methylpiperazin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4/c1-21-9-11-22(12-10-21)15-7-8-16-17(13-15)20-18(19-16)14-5-3-2-4-6-14/h7-8,13-14H,2-6,9-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIWFDMPLCQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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